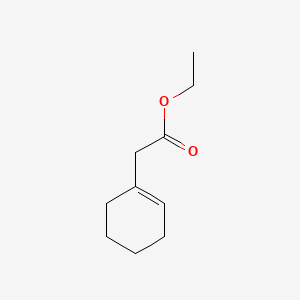

Ethyl (1'-cyclohexenyl)acetate

Description

Contextual Significance in Unsaturated Ester Chemistry

α,β-Unsaturated esters are a pivotal class of organic compounds that serve as key building blocks in the synthesis of a wide array of more complex molecules. rsc.org Their importance stems from the electrophilic nature of the β-carbon and the potential for the double bond and the ester group to participate in a diverse range of reactions. These compounds are fundamental intermediates in the production of pharmaceuticals, agrochemicals, and materials. researchgate.net The presence of both a nucleophilic (at the α-carbon via enolate formation) and an electrophilic center (at the β-carbon) allows for a rich and varied reactivity profile.

The reactivity of α,β-unsaturated esters makes them excellent substrates for several key transformations in organic synthesis. They are classic Michael acceptors, readily undergoing conjugate addition reactions with a wide variety of nucleophiles. nih.govnih.gov This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Furthermore, the double bond can participate in cycloaddition reactions, most notably the Diels-Alder reaction, providing a direct route to complex cyclic systems. researchgate.net The alkene moiety can also be subjected to a range of other transformations, including epoxidation and catalytic hydrogenation, further expanding its synthetic utility.

Academic Trajectory and Research Focus on Cyclohexenyl Derivatives

The cyclohexene (B86901) ring is a common structural motif found in numerous natural products and biologically active molecules. taylorandfrancis.com Consequently, the synthesis and functionalization of cyclohexenyl derivatives have been a continuous focus of academic and industrial research. The development of new synthetic methods to access these derivatives, particularly with control over stereochemistry, is an area of active investigation. acs.org The inherent reactivity of the double bond within the cyclohexene ring allows for a multitude of synthetic manipulations, making these derivatives valuable intermediates in total synthesis. acs.org

Research in this area often explores the use of cyclohexenyl derivatives as starting materials for the construction of more complex polycyclic and heterocyclic systems. acs.org For instance, the double bond can be cleaved through ozonolysis, or functionalized through dihydroxylation, epoxidation, and other addition reactions to introduce new stereocenters and functional groups. marketresearchintellect.com The academic interest in cyclohexenyl derivatives is also driven by their potential applications in medicinal chemistry, where the rigid, three-dimensional structure of the cyclohexene ring can be exploited to design potent and selective modulators of biological targets. acs.orgacs.org The ongoing exploration of novel reactions and applications of cyclohexenyl derivatives continues to be a vibrant and important area of chemical research. nih.gov

Physical and Chemical Properties of Ethyl (1'-cyclohexenyl)acetate

| Property | Value | Source |

| Molecular Formula | C10H16O2 | |

| Molecular Weight | 168.23 g/mol | |

| IUPAC Name | ethyl 2-(cyclohex-1-en-1-yl)acetate | |

| CAS Number | 4709-59-5 | |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Synthetic Approaches to this compound

The synthesis of this compound, as an α,β-unsaturated ester, can be accomplished through several established olefination reactions starting from cyclohexanone (B45756). These methods are fundamental in organic synthesis for the formation of carbon-carbon double bonds.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of α,β-unsaturated esters and generally favors the formation of the (E)-alkene. nih.gov This reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde or ketone. For the synthesis of this compound, this would involve the reaction of cyclohexanone with the anion of triethyl phosphonoacetate. The phosphonate carbanion is generated by treating triethyl phosphonoacetate with a suitable base, such as sodium hydride. acs.org The resulting nucleophile then attacks the carbonyl carbon of cyclohexanone, leading to an intermediate which subsequently eliminates to form the desired α,β-unsaturated ester and a water-soluble phosphate (B84403) byproduct.

Wittig Reaction

The Wittig reaction provides another route to alkenes from aldehydes or ketones using a phosphonium (B103445) ylide. To synthesize this compound, an appropriate phosphorus ylide, such as (ethoxycarbonylmethyl)triphenylphosphorane, would be reacted with cyclohexanone. The ylide is typically prepared by treating the corresponding phosphonium salt with a strong base. marketresearchintellect.com The reaction proceeds through a betaine (B1666868) intermediate and/or an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. While effective, the Wittig reaction can sometimes yield a mixture of (E) and (Z) isomers, and the removal of the triphenylphosphine oxide byproduct can be challenging.

Peterson Olefination

The Peterson olefination utilizes an α-silyl carbanion to react with a ketone or aldehyde, forming a β-hydroxysilane intermediate. researchgate.net This intermediate can then be eliminated under either acidic or basic conditions to yield the alkene. The stereochemical outcome can often be controlled by the choice of elimination conditions. researchgate.net For the synthesis of this compound, an α-silyl ester enolate would be reacted with cyclohexanone. The resulting β-hydroxysilane can then be treated with acid or base to induce elimination and form the target molecule.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modified version of the Julia olefination that often provides high (E)-selectivity and is performed in a one-pot manner. rsc.orgacs.org This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone. To prepare this compound via this method, a suitable sulfone, such as ethyl (benzothiazol-2-ylsulfonyl)acetate, would be deprotonated with a base to form a carbanion. This carbanion would then react with cyclohexanone to form an intermediate that rearranges and eliminates to give the desired α,β-unsaturated ester.

Synthetic Applications of this compound

The unique structural features of this compound make it a valuable intermediate in a variety of synthetic transformations, allowing for the construction of more complex molecular architectures.

Michael Addition

As an α,β-unsaturated ester, this compound is an excellent Michael acceptor. nih.gov It can undergo conjugate addition with a wide range of nucleophiles, including enolates, organocuprates (Gilman reagents), amines, and thiols. nih.gov This reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the original double bond, leading to functionalized cyclohexane (B81311) derivatives. The resulting enolate intermediate can be trapped with various electrophiles, further increasing the synthetic utility of this transformation.

Diels-Alder Reaction

The electron-deficient double bond in this compound, influenced by the electron-withdrawing ester group, allows it to act as a dienophile in the Diels-Alder reaction. researchgate.net This [4+2] cycloaddition with a suitable conjugated diene provides a powerful and stereocontrolled method for the construction of bicyclic and polycyclic ring systems containing a six-membered ring. The ester functionality in the resulting adduct can then be further manipulated, making this a versatile strategy in the synthesis of complex natural products and other target molecules.

Epoxidation

The double bond of this compound can be epoxidized to form the corresponding oxirane. This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or other epoxidation systems. The resulting epoxide is a valuable intermediate that can undergo nucleophilic ring-opening reactions at either of the two electrophilic carbons, leading to the formation of 1,2-difunctionalized cyclohexane derivatives with controlled stereochemistry.

Catalytic Hydrogenation

The double bond in this compound can be reduced via catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under an atmosphere of hydrogen gas. The result of this transformation is the corresponding saturated ester, Ethyl cyclohexylacetate. This reduction is a reliable method for removing the unsaturation and can be performed with high stereoselectivity, often leading to the cis-addition of hydrogen across the double bond.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(cyclohexen-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h6H,2-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEAXJCWSKKROQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197033 | |

| Record name | Ethyl (1'-cyclohexenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4709-59-5 | |

| Record name | Ethyl (1'-cyclohexenyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004709595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (1'-cyclohexenyl)acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1'-cyclohexenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry of Ethyl 1 Cyclohexenyl Acetate

Palladium-Catalyzed Allylic Functionalization

Palladium catalysis offers a powerful tool for the functionalization of the allylic position in Ethyl (1'-cyclohexenyl)acetate. The reaction typically proceeds through the formation of a palladium π-allyl intermediate, which can then be attacked by a variety of nucleophiles. This methodology enables the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds.

Enantioselective Allylic Alkylation Reactions

The palladium-catalyzed asymmetric allylic alkylation (AAA) of cyclic substrates like cyclohexenyl acetate (B1210297) serves as a benchmark for the development of new chiral ligands. The goal is to control the stereochemistry of the newly formed stereocenter, producing one enantiomer in excess. High levels of enantioselectivity are often challenging to achieve with unhindered cyclic substrates. acs.org

However, significant progress has been made using specific ligand systems. For instance, a catalyst derived from a monophosphine ligand has been shown to be exceptionally effective in the allylic alkylation of cyclohexenyl acetate, achieving enantiomeric excess (ee) values up to 99%. acs.orgnih.gov In contrast, other ligand systems, such as those based on the Pd/L8 catalyst, have resulted in lower enantioselectivities, with ee values up to only 49% for substrates like cyclohexenyl carbonates. acs.orgnih.gov This highlights the critical role of the ligand's structure in inducing high enantioselectivity. The choice of nucleophile also plays a crucial role, with stabilized carbon nucleophiles like dimethyl malonate being commonly employed. nih.gov

| Ligand Type | Specific Ligand | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Monodentate Phosphine | L9 | Cyclohexenyl acetate | Dimethyl malonate | Up to 99% | acs.orgnih.gov |

| Monodentate P-Donor | L8 | Cyclohexenyl carbonate | Not Specified | Up to 49% | acs.orgnih.gov |

Elucidation of Palladium π-Allyl and σ-Allyl Intermediates

The mechanism of palladium-catalyzed allylic substitution reactions involves the oxidative addition of a Pd(0) complex to the allylic acetate, forming a cationic (η³-allyl)palladium(II) complex, commonly referred to as a π-allyl intermediate. nih.govrsc.orgresearchgate.net This intermediate is key to understanding the reaction's outcome. The nucleophile then attacks this complex, typically from the face opposite to the palladium metal, to form the product and regenerate the Pd(0) catalyst. nih.gov

The direct study of these π-allyl intermediates, particularly those derived from cyclohexenyl systems, presents a significant challenge. The high conformational flexibility of the cyclohexenyl ring makes standard Nuclear Magnetic Resonance (NMR) spectroscopic methods, such as Nuclear Overhauser Effect (NOE) analysis, difficult to interpret. acs.orgnih.gov To overcome this, advanced techniques like the measurement of residual dipolar couplings (RDC) have been employed. acs.orgnih.gov RDC analysis requires orienting the sensitive intermediate in an anisotropic medium, providing crucial structural information about the catalyst-substrate complex in solution and helping to understand the origins of enantioselectivity. acs.orgnih.gov Spectroscopic studies of Pd η³-allyl intermediates with cyclohexenyl groups have been instrumental in correlating ligand parameters with catalytic performance. acs.org

Regio- and Stereoselectivity in Allylic Transformations

In addition to enantioselectivity, controlling regio- and stereoselectivity is paramount in the allylic functionalization of substituted cyclohexenyl systems. For a substrate like this compound, the π-allyl intermediate is symmetrical, meaning nucleophilic attack at either terminus of the allyl system regenerates the starting constitution. However, for unsymmetrically substituted analogs, the regioselectivity of the nucleophilic attack becomes a critical issue.

Chemoselective Hydrogenation of the Cyclohexenyl Double Bond

Chemoselective hydrogenation involves the reduction of a specific functional group within a molecule while leaving others intact. For this compound, the primary challenge is the selective reduction of the endocyclic carbon-carbon double bond without affecting the ester functionality. This transformation yields Ethyl cyclohexylacetate, a valuable fragrance and flavor agent. thegoodscentscompany.com

Development of Catalytic Systems for Double Bond Reduction

The selective hydrogenation of an alkene in the presence of an ester requires a catalyst that preferentially activates the C=C bond. Heterogeneous catalysts are often employed for this purpose due to their ease of separation and reusability.

While extensive literature on the specific hydrogenation of this compound is limited, analogies can be drawn from the selective hydrogenation of other unsaturated systems. Lindlar's catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead salts (like lead(II) acetate) and quinoline, is renowned for its ability to selectively reduce alkynes to cis-alkenes. nih.gov Its utility has been extended to the chemoselective hydrogenation of alkenes in the presence of other reducible groups, such as benzyl (B1604629) ethers. nih.gov This type of poisoned palladium catalyst is a strong candidate for the selective reduction of the cyclohexenyl double bond in this compound, as it is designed to have attenuated activity, thereby avoiding the more challenging reduction of the ester group. Other systems, such as those employing rhodium on alumina (B75360) (Rh-Al₂O₃), have also been used for selective alkene hydrogenation in the presence of sensitive functionalities. nih.gov

Studies on Reaction Selectivity and Conversion

For the selective hydrogenation of this compound, the primary goal is to maximize the conversion of the starting material while maintaining 100% selectivity for the desired product, Ethyl cyclohexylacetate. The main potential side reaction is the hydrogenolysis of the ester group to form cyclohexanol (B46403) and ethanol (B145695), which would occur under more forcing conditions or with less selective catalysts.

In related selective hydrogenations, reaction conditions are crucial. Typically, these reactions are carried out under mild temperatures and low to moderate hydrogen pressures (e.g., 1 atm to 20 psig). nih.gov The choice of solvent can also influence the reaction; alcohols like methanol (B129727) or ethanol are common. nih.gov Monitoring the reaction progress is essential to stop the hydrogenation once the alkene has been consumed to prevent over-reduction. For example, in the hydrogenation of a dihydropyranone using Lindlar's catalyst, a 96% isolated yield of the corresponding tetrahydropyranone was achieved, demonstrating high conversion and selectivity. nih.gov Similar outcomes would be the target for the hydrogenation of this compound.

| Catalyst | Support/Poison | Typical Substrate Class | Selectivity Feature | Reference |

|---|---|---|---|---|

| Palladium (Pd) | CaCO₃, Lead(II) oxide (PbO) (Lindlar's Catalyst) | Alkynes, Alkenes | Reduces C=C in presence of benzyl ethers, esters. | nih.gov |

| Rhodium (Rh) | Al₂O₃ | Alkenes | Reduces C=C in presence of benzyl ether. | nih.gov |

| Palladium (Pd) | Carbon (C) | Alkenes | Can be less selective; may require additives for selectivity. | nih.gov |

Addition Reactions to the Unsaturated System

The reactivity of the endocyclic double bond in this compound is central to its utility in synthesis. This electron-rich π-system readily participates in addition reactions with both electrophiles and nucleophiles, leading to a variety of saturated and functionalized cyclohexyl derivatives.

Electrophilic Addition Pathways

The carbon-carbon double bond of this compound is susceptible to attack by a wide range of electrophilic reagents. These reactions typically proceed through a carbocation intermediate, the stability of which can influence the regioselectivity of the addition.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound is expected to proceed via a halonium ion intermediate. This intermediate is then attacked by the halide ion in an anti-fashion to yield the corresponding dihalogenated cyclohexyl acetate derivative. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures to minimize side reactions.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond follows Markovnikov's rule. The proton adds to the less substituted carbon of the double bond (C2' of the cyclohexenyl ring) to form a more stable tertiary carbocation at the C1' position. Subsequent attack by the halide ion on this carbocation leads to the formation of the corresponding 1'-halo-1'-cyclohexylacetate.

Hydroboration-Oxidation: This two-step sequence provides a method for the anti-Markovnikov hydration of the double bond. In the first step, borane (B79455) (BH₃) or its complexes add across the double bond, with the boron atom attaching to the less sterically hindered carbon (C2'). Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding the corresponding 2'-hydroxycyclohexylacetate. This reaction is highly stereospecific, with the hydrogen and hydroxyl groups adding in a syn-fashion.

| Electrophilic Addition Reaction | Reagent(s) | Major Product |

| Halogenation | Br₂ in CCl₄ | Ethyl (1',2'-dibromocyclohexyl)acetate |

| Hydrohalogenation | HBr | Ethyl (1'-bromocyclohexyl)acetate |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Ethyl (2'-hydroxycyclohexyl)acetate |

Nucleophilic Addition Pathways

While less common for isolated alkenes, the double bond in this compound can be activated towards nucleophilic attack, particularly in conjugate addition reactions where the double bond is in conjugation with an electron-withdrawing group. Although the ester group in this compound is not directly conjugated to the double bond, under certain conditions, such as in the presence of strong nucleophiles and catalysts, conjugate addition-type reactions can be induced.

Michael Addition: The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a widely used carbon-carbon bond-forming reaction. wikipedia.org While this compound is not a classic Michael acceptor, its isomer, ethyl (cyclohexylidene)acetate, is. Reactions that promote isomerization to the conjugated system would facilitate Michael additions. For instance, treatment with a strong base could potentially generate the conjugated enolate, which could then react with soft nucleophiles like cuprates or enamines. The addition would occur at the β-carbon relative to the ester group, leading to the formation of a functionalized cyclohexylacetic acid derivative after workup.

Derivatization and Structural Modification of this compound

Beyond the reactivity of its double bond, this compound can be readily modified at both the ester functional group and the cyclohexenyl ring, providing access to a wide range of derivatives with diverse applications.

Transformations at the Ester Moiety

The ethyl ester group is a versatile handle for a variety of chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (1'-cyclohexenyl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. This reaction is generally irreversible and proceeds to completion. sfu.cauv.esdergipark.org.trbue.edu.egyoutube.com Acid-catalyzed hydrolysis, using a strong acid such as sulfuric acid in the presence of excess water, is a reversible process. sfu.ca

Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the desired alcohol or by removing the ethanol that is formed. researchgate.netresearchgate.netorganic-chemistry.orgbgu.ac.il For example, reacting this compound with benzyl alcohol in the presence of an acid catalyst would yield benzyl (1'-cyclohexenyl)acetate.

Reduction: The ester functionality can be reduced to a primary alcohol, 2-(1'-cyclohexenyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are required for this transformation. quora.comquora.comchemistrysteps.comyoutube.comyoutube.com Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. quora.comquora.comyoutube.com

| Ester Transformation | Reagent(s) | Product |

| Basic Hydrolysis | 1. NaOH(aq), Δ 2. H₃O⁺ | (1'-Cyclohexenyl)acetic acid |

| Acid-Catalyzed Transesterification | Benzyl alcohol, H⁺, Δ | Benzyl (1'-cyclohexenyl)acetate |

| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 2-(1'-Cyclohexenyl)ethanol |

Functionalization of the Cyclohexenyl Ring System

The cyclohexenyl ring offers multiple sites for functionalization beyond the addition reactions already discussed. These modifications can introduce new functional groups and stereocenters, significantly increasing the molecular complexity.

Epoxidation: The double bond of the cyclohexenyl ring can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.commdpi.comresearchgate.netstackexchange.comyoutube.com This reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond, resulting in the formation of ethyl (1',6'-epoxycyclohexyl)acetate. The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce a wide range of functionalities in a regio- and stereocontrolled manner.

Diels-Alder Reaction: The double bond in this compound can act as a dienophile in a Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgvedantu.commnstate.edumasterorganicchemistry.comyoutube.compressbooks.pub For this reaction to be efficient, the dienophile is typically activated by an electron-withdrawing group. While the ester group in this compound is not directly conjugated to the double bond, the reaction can still proceed with electron-rich dienes, albeit potentially requiring elevated temperatures or the use of a Lewis acid catalyst to enhance the reactivity of the dienophile. The reaction would lead to the formation of a bicyclic adduct.

| Ring Functionalization | Reagent(s) | Product |

| Epoxidation | m-CPBA | Ethyl (1',6'-epoxycyclohexyl)acetate |

| Diels-Alder Reaction | Butadiene, Δ | Ethyl (bicyclo[4.4.0]dec-3-en-1-yl)acetate |

Catalytic Systems and Ligand Design in Ethyl 1 Cyclohexenyl Acetate Chemistry

Homogeneous Catalysis for Stereoselective Transformations

Homogeneous catalysis offers unparalleled control over the chemical environment of the catalyst, enabling high levels of stereoselectivity in the synthesis of chiral molecules from precursors like Ethyl (1'-cyclohexenyl)acetate.

Palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of these reactions is dictated by the architecture of the chiral ligand coordinated to the palladium center. For a substrate like this compound, the palladium catalyst would first coordinate to the double bond and facilitate the departure of the acetate (B1210297) group, forming a symmetrical η³-allyl-palladium intermediate. The subsequent nucleophilic attack is rendered asymmetric by the chiral ligand, which creates a chiral pocket around the metal center.

A diverse array of chiral phosphine ligands has been developed for this purpose. Diphosphine ligands with central chirality, such as the Trost System Ligands (TSL), have proven to be highly effective. Another important class includes ligands with axial chirality, such as those based on the 1,1'-spiro-biindane scaffold, which have achieved high enantiomeric excesses (ee) in the AAA of various allylic substrates. More recently, bifunctional chiral monophosphine ligands, such as sSPhos, have emerged as highly effective in benchmark Pd-catalyzed AAA reactions, where steric bulk around the ligand's functional groups appears to be a key factor in achieving high enantioselectivity. The choice of ligand can be finely tuned based on the specific nucleophile and reaction conditions to maximize stereocontrol.

Table 1: Examples of Chiral Ligand Types for Palladium-Catalyzed AAA

| Ligand Class | Chirality Type | Key Structural Feature | Typical Application |

|---|---|---|---|

| Trost System Ligands (TSL) | Central | C2-symmetric diphosphine based on a cyclohexane (B81311) backbone | Asymmetric allylic alkylation of various substrates |

| SPIRO Ligands | Axial | 1,1'-Spiro-biindane scaffold | AAA of allylic carbonates and acetates with malonates |

While palladium has been the dominant metal in asymmetric allylic substitutions, complexes of other transition metals, notably rhodium and iridium, have been explored to achieve complementary or superior selectivity. These metals can offer different reactivity profiles and selectivities in reactions involving allylic esters.

Iridium complexes, often featuring phosphoramidite ligands, are particularly known for their high regioselectivity in forming branched products in allylic substitution reactions. Iridium-catalyzed allylic amination of allylic carbonates, for instance, shows that the choice of solvent is crucial, with polar solvents like ethanol (B145695) being essential for high yields. The use of iridium catalysts can provide access to α,α-disubstituted allylic amines from 1,1-disubstituted-2-propenyl acetates, a transformation not readily achieved with palladium.

Rhodium complexes have also been successfully employed in asymmetric allylic substitutions. For example, chiral diene-ligated rhodium catalysts can mediate the direct fluorination of Morita-Baylis-Hillman (MBH) adducts to provide 1,2-disubstituted allylic fluorides with high levels of asymmetric induction. Rhodium catalysts can exhibit different reactivity compared to iridium, which can be exploited to reverse selectivity in certain transformations. The development of rhodium and iridium systems expands the synthetic toolbox for stereoselective functionalization of allylic esters like this compound.

Heterogeneous Catalysis for Sustainable Processes

Heterogeneous catalysts are integral to the development of sustainable and industrially viable chemical processes. Their primary advantages include ease of separation from the reaction mixture, potential for recycling, and enhanced stability, which align with the principles of green chemistry.

Solid acid catalysts, such as zeolites and sulfonated resins, are workhorses in industrial chemistry, capable of catalyzing a range of reactions including isomerization, hydration, and esterification. For this compound, the endocyclic double bond is susceptible to acid-catalyzed transformations.

One key application is double bond isomerization. Zeolites, with their well-defined microporous structures and tunable acidity, can catalyze the migration of the double bond in unsaturated fatty acids, converting them into branched-chain isomers. Materials like mordenite and ferrierite have shown high activity and selectivity in these isomerizations. A similar principle could be applied to this compound to isomerize the double bond into an exocyclic position (Ethyl cyclohexylideneacetate), which alters its reactivity for subsequent transformations. Solid sulfonic acid catalysts like Amberlyst-15 have also been shown to effectively catalyze tandem isomerization-lactonization of unsaturated acids.

Another potential application is the hydration of the double bond. Zeolites, particularly ZSM-5, are known to catalyze the hydration of cyclohexene (B86901) to produce cyclohexanol (B46403). The efficiency of this three-phase reaction can be significantly improved by modifying the zeolite surface to increase its hydrophobicity, thereby enhancing contact between the aqueous and organic phases at the catalyst surface. This approach could be adapted for the hydration of this compound to produce a hydroxylated derivative.

Table 2: Solid Acid Catalysts and Potential Applications for this compound

| Catalyst Type | Example | Potential Reaction | Key Advantage |

|---|---|---|---|

| Zeolite | H-ZSM-5, Ferrierite | Isomerization, Hydration | Shape selectivity, tunable acidity, thermal stability |

| Sulfonated Resin | Amberlyst-15 | Isomerization | High acid strength, operational simplicity, reusability |

The selective reduction of the carbon-carbon double bond in α,β-unsaturated esters like this compound, while leaving the ester functionality intact, is a valuable transformation. Supported palladium catalysts are highly effective for such selective hydrogenations.

Palladium supported on various materials (e.g., carbon, alumina (B75360), silica) is widely used for the hydrogenation of olefinic bonds. In the case of α,β-unsaturated carbonyl compounds, Pd/C has been shown to be a highly active catalyst, preferentially hydrogenating the C=C bond over the C=O bond. The selectivity can be influenced by the choice of support, the addition of other metals, and the reaction conditions. For instance, palladium nanoparticles entrapped in an aluminum oxyhydroxide matrix have been used to selectively hydrogenate α,β-unsaturated nitriles to the corresponding saturated nitriles at room temperature and atmospheric hydrogen pressure. Recent work has also demonstrated that palladium-catalyzed asymmetric hydrogenation of lactones can proceed under base-free conditions, offering a pathway to chiral saturated esters. These methodologies are directly applicable to the selective reduction of this compound to Ethyl cyclohexylacetate.

Organocatalytic and Biocatalytic Approaches

In recent decades, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering mild reaction conditions, high stereoselectivity, and a reduced environmental footprint.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For α,β-unsaturated esters like this compound, a key potential reaction is the asymmetric Michael addition. Chiral primary or secondary amines, often derived from cinchona alkaloids, can activate α,β-unsaturated ketones or aldehydes towards nucleophilic attack. Similarly, thiourea-based organocatalysts have been successfully applied to the asymmetric Michael addition of cycloketones to nitroalkenes. These strategies could be adapted to catalyze the addition of various nucleophiles to the cyclohexenyl ring of this compound in a highly enantioselective manner.

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. Lipases are particularly versatile biocatalysts for reactions involving esters. They are widely used for the enantioselective hydrolysis or transesterification of racemic esters in a process known as kinetic resolution. This approach could be applied to a racemic derivative of this compound to separate the enantiomers, yielding one enantiomer of the alcohol and the other of the unreacted ester, both in high enantiomeric purity. Lipases such as those from Candida antarctica (CAL-B, Novozym 435) and Pseudomonas cepacia are well-known for their broad substrate scope and high selectivity, making them excellent candidates for the stereoselective transformation of this compound and its derivatives.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways

Understanding the step-by-step sequence of a chemical reaction is fundamental to controlling its outcome. This involves identifying all intermediates, transition states, and the factors that govern the reaction's progression.

Spectroscopic Analysis of Reactive Intermediates

Isotopic Labeling Studies for Mechanism Determination

No specific isotopic labeling studies aimed at determining the reaction mechanisms of Ethyl (1'-cyclohexenyl)acetate have been identified in the available literature. Such studies, which involve replacing specific atoms with their isotopes (e.g., ¹³C for ¹²C, or Deuterium for Hydrogen), are powerful tools for tracing the fate of atoms during a chemical transformation.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to predict molecular properties and reaction mechanisms.

Investigation of Transition State Structures and Energetics

Computational studies using Density Functional Theory (DFT) to specifically investigate the transition state structures and energetics for reactions of this compound were not found in the reviewed literature. Such calculations are instrumental in determining activation energies and visualizing the geometric arrangement of atoms at the peak of a reaction energy barrier.

Prediction of Reactivity and Selectivity Profiles

There is a lack of specific published research utilizing DFT calculations to predict the reactivity and selectivity profiles (e.g., regioselectivity or stereoselectivity) of reactions involving this compound. These predictive models are essential for designing new synthetic routes and understanding why certain products are favored over others.

Kinetic and Thermodynamic Characterization of Reactions

The study of reaction kinetics provides information about the rate of a chemical reaction, while thermodynamics describes the energy relationship between reactants and products. A key thermodynamic aspect of this compound involves its isomerization to the more stable exocyclic isomer, Ethyl cyclohexylideneacetate. This reaction involves the migration of the double bond from within the ring (endocyclic) to outside the ring (exocyclic).

The relative stability of these isomers has been characterized by determining the enthalpy of reaction (ΔrH°) for the isomerization process. The reaction is characterized by a small negative enthalpy change, indicating it is slightly exothermic.

Table 1: Thermodynamic Data for the Isomerization of this compound

| Reaction | Parameter | Value | Units | Method | Conditions |

|---|---|---|---|---|---|

| This compound ⇌ Ethyl cyclohexylideneacetate | ΔrH° | -2.3 | kJ/mol | Equilibrium constant determination (Eqk) | Liquid phase; t-Butyl alcohol solvent |

This thermodynamic value indicates that the formation of the exocyclic double bond in Ethyl cyclohexylideneacetate is enthalpically favored over the endocyclic double bond in this compound under the specified conditions. Further kinetic data, such as rate constants or activation energies for this or other reactions involving this compound, are not detailed in the surveyed literature.

Stereochemical Aspects of Reaction Mechanisms

The stereochemical outcome of a reaction is a critical aspect of its mechanism, particularly for molecules with stereocenters or prochiral elements. For this compound, reactions involving the double bond or the ester group could proceed with specific stereoselectivity.

For instance, addition reactions to the cyclohexenyl double bond, such as hydrogenation or halogenation, could lead to the formation of syn or anti addition products, depending on the reaction mechanism and the reagents used. The approach of the reagent to the double bond can be influenced by the steric hindrance posed by the rest of the molecule.

Similarly, reactions at the carbonyl group of the ester, such as hydrolysis or transesterification, proceed through tetrahedral intermediates. The stereochemistry of these reactions is generally well-understood for simple esters, but specific studies on the stereochemical aspects of reactions involving this compound are not detailed in the available literature. Computational studies could, in principle, be employed to model the transition states and predict the stereochemical outcomes of such reactions.

Analytical Methodologies for Research on Ethyl 1 Cyclohexenyl Acetate

Spectroscopic Techniques for Structural Elucidation of Products and Intermediates

Spectroscopic methodologies are fundamental to the structural characterization of "Ethyl (1'-cyclohexenyl)acetate," providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For "this compound," both ¹H and ¹³C NMR are utilized to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The ethyl group will show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-), a result of spin-spin coupling. The protons on the cyclohexenyl ring will produce complex signals in the olefinic and aliphatic regions of the spectrum. The vinylic proton on the double bond is anticipated to appear as a characteristic downfield signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the ester, the two olefinic carbons of the cyclohexenyl ring, the carbons of the ethyl group, and the four saturated carbons within the cyclohexene (B86901) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on established principles of NMR spectroscopy and comparison with similar structures. Actual experimental values may vary.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Vinylic C=CH | ~5.5 - 6.0 | Multiplet |

| Ester -O-CH₂- | ~4.1 | Quartet |

| Allylic -CH₂- | ~2.0 - 2.2 | Multiplet |

| Ring -CH₂- | ~1.5 - 1.8 | Multiplet |

| Ester -CH₃ | ~1.2 | Triplet |

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For "this compound," with a molecular formula of C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol , the mass spectrum would show a molecular ion peak (M⁺) at m/z 168. nist.gov

The fragmentation of "this compound" under electron ionization (EI) is expected to proceed through characteristic pathways for esters. Common fragmentation patterns include the loss of the ethoxy group (-OCH₂CH₃) to give an acylium ion, and McLafferty rearrangement if structurally feasible. While a specific mass spectrum for "this compound" is not available, analysis of related compounds such as diterpene acetates shows a common loss of the acetic acid group. ajgreenchem.com

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound This table is based on general fragmentation patterns of esters and related cyclic compounds.

| m/z Value | Possible Fragment Ion | Structural Origin |

|---|---|---|

| 168 | [C₁₀H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 123 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 95 | [C₇H₁₁]⁺ | Fragment from the cyclohexenyl ring |

| 43 | [CH₃CO]⁺ | Acylium ion |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to show characteristic absorption bands for the ester functional group and the carbon-carbon double bond.

As an α,β-unsaturated ester, the carbonyl (C=O) stretching vibration is expected to appear in the range of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce two bands in the 1300-1000 cm⁻¹ region. The C=C stretching vibration of the cyclohexenyl ring would be observed around 1650 cm⁻¹, and the vinylic C-H stretching would appear just above 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (α,β-unsaturated ester) | Stretch | 1730 - 1715 |

| C-O (ester) | Stretch | 1300 - 1000 (two bands) |

| C=C (alkene) | Stretch | ~1650 |

| =C-H (vinylic) | Stretch | >3000 |

| C-H (aliphatic) | Stretch | <3000 |

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are crucial for separating "this compound" from reaction mixtures, for monitoring the progress of its synthesis, and for assessing its purity.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. "this compound," being a relatively volatile ester, is well-suited for GC analysis. This method is commonly used to monitor the disappearance of starting materials and the appearance of the product during a reaction.

In a typical GC analysis, a sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The choice of the stationary phase is critical for achieving good separation. For esters like "this compound," a non-polar or moderately polar column is often employed. The NIST Chemistry WebBook provides Kovats retention index data for "Ethyl acetate" on various stationary phases, which can serve as a starting point for method development for its cyclohexenyl analog. nist.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. It is particularly useful for compounds that are not sufficiently volatile for GC or are thermally unstable.

For the analysis of "this compound," a reversed-phase HPLC method would be appropriate. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. A method for the related compound "Ethyl cyclohexylideneacetate" utilizes a mobile phase of acetonitrile and water. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Detection can be achieved using a UV detector, as the double bond and the carbonyl group in "this compound" are chromophores.

Table 4: Example of a Generic HPLC Method for Unsaturated Esters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Injection Volume | 10 µL |

Advanced Applications and Future Research Directions

Utilization as a Versatile Building Block in Complex Organic Synthesis

The molecular architecture of Ethyl (1'-cyclohexenyl)acetate makes it an exceptionally versatile building block for constructing complex molecular frameworks. Organic chemists frequently utilize such synthons that offer multiple reactive sites for carbon-carbon bond formation and functional group interconversion. The endocyclic double bond can participate in a wide array of transformations, including Diels-Alder reactions, Michael additions, and various metal-catalyzed cross-coupling reactions.

The ester functionality further enhances its utility, serving as a handle for hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. This dual reactivity allows for sequential or orthogonal chemical modifications, enabling the synthesis of intricate polycyclic and highly substituted molecules from a relatively simple starting material. Its role as a foundational component is recognized by major chemical suppliers, who classify it as a key building block for research and development in chemical synthesis.

Role in the Synthesis of Specialty Chemicals and Agrochemicals

The cyclohexene (B86901) core is a prevalent motif in numerous biologically active compounds, positioning this compound as a valuable precursor for specialty chemicals, including pharmaceuticals and agrochemicals. azjm.org Research has demonstrated that various derivatives of the cyclohexene ring system exhibit potent antimicrobial, antifungal, antitumor, and anti-inflammatory properties. azjm.orgnih.govresearchgate.net

A critical application lies in its potential conversion to cyclohexene carboxylic acid derivatives, which serve as key intermediates in pharmaceutical manufacturing. For instance, the structurally related 3-cyclohexene-1-carboxylic acid is a known precursor in the synthesis of the antiviral medication Oseltamivir and the anticoagulant Edoxaban. mdpi.com This highlights a clear research pathway for utilizing this compound in the development of novel therapeutic agents.

In the agrochemical sector, the cyclohexene scaffold is integral to the design of certain herbicides and insecticides. nus.edu.sg Patented chemical structures for herbicides incorporate cyclohexenone derivatives, which could potentially be synthesized from precursors like this compound. google.com Furthermore, related cyclohexyl and cyclohexenyl esters are valued in the fragrance industry for their fruity and floral notes, suggesting a potential application for this compound or its derivatives as specialty aroma compounds. researchgate.netpellwall.com

Table 1: Examples of Bioactive Scaffolds Related to this compound

| Bioactive Compound Class | Core Structure | Potential Application |

| Antiviral Agents | Cyclohexene Carboxylic Acid | Precursor to Oseltamivir mdpi.com |

| Anticoagulants | Cyclohexene Carboxylic Acid | Precursor to Edoxaban mdpi.com |

| Anti-sepsis Agents | Substituted Cyclohexenes | Inhibition of inflammatory cytokines nih.gov |

| Antitumor Agents | Cyclohexene Carboxylic Acid Derivatives | Development of new cancer therapies researchgate.net |

| Herbicides | Cyclohexenone Derivatives | Weed control in agriculture google.com |

| Fragrances | Cyclohexyl/Cyclohexenyl Esters | Fruity-floral aroma compounds pellwall.com |

Exploration in Materials Science and Polymer Chemistry

The field of materials science represents a promising, albeit less explored, frontier for this compound. The presence of the cyclohexene olefin makes it a candidate monomer for polymerization reactions. Research into the polymerization of related compounds, such as cyclohexene oxide to form poly(cyclohexene carbonate), demonstrates the capability of the six-membered ring to be incorporated into polymer backbones, yielding materials with high glass-transition temperatures and thermal stability. nih.gov

Future research could focus on the ring-opening metathesis polymerization (ROMP) of this compound or its derivatives. The ester functional group appended to the ring offers a site for post-polymerization modification, allowing for the synthesis of functional polymers with tunable properties. For example, acrylate-appended poly(cyclohexene carbonate)s have been successfully modified through Michael addition or Heck reactions, indicating that the ester group on this compound could be used to attach various functional moieties, altering the polymer's solubility, adhesion, or thermal characteristics.

Development of Novel Chiral Compounds and Enantiopure Intermediates

Asymmetric synthesis is crucial for the production of pharmaceuticals and other bioactive molecules, where often only a single enantiomer is active. This compound is an excellent starting point for the creation of novel chiral compounds. A key strategy involves the hydrolysis of the ester to its corresponding carboxylic acid, (1-cyclohexenyl)acetic acid. This racemic acid can then be separated into its individual enantiomers through chiral resolution. This is a well-established method where the racemic acid is reacted with a chiral resolving agent (a chiral amine, for example) to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities. google.com

This approach provides access to enantiomerically pure cyclohexene-based building blocks, which are highly valuable for constructing complex chiral molecules. nih.govmdpi.com Modern advancements in asymmetric catalysis, such as organocatalyzed reactions, also present opportunities to directly synthesize chiral derivatives from this compound in an enantioselective manner, avoiding the need for classical resolution. mdpi.com

Table 2: Chiral Resolution of Related Cyclohexene Carboxylic Acids

| Acid | Resolving Agent | Outcome | Optical Purity | Reference |

| Cyclohex-3-ene-1-carboxylic acid | Chiral phenylethylamine | (R)-(+) and (S)-(-) isomers | >99% | nih.gov |

| trans-1,2-Cyclohexanedicarboxylic acid | (S)-phenylethylamine | (1S,2S)-isomer | 97% e.e. | azjm.org |

| 3-Cyclohexene-1-carboxylic acid | 1-Naphthyl ethylamine | Chiral isomers | High | googleapis.com |

Integration into Multicomponent Reactions and Cascade Processes

Modern organic synthesis increasingly favors multicomponent reactions (MCRs) and cascade processes for their efficiency, atom economy, and ability to rapidly build molecular complexity. The structure of this compound, specifically its nature as an α,β-unsaturated ester, makes it an ideal substrate for such reactions. The electron-deficient double bond is highly susceptible to conjugate addition, or Michael addition, which can serve as the initiating step for a cascade sequence.

For example, organocatalyzed Michael-Michael cascade reactions have been developed using cyclic unsaturated β-ketoesters to generate highly functionalized cyclohexenes with excellent stereocontrol. researchgate.netnih.gov this compound could be integrated into similar pathways, where an initial Michael addition is followed by one or more intramolecular cyclizations. Such processes can create multiple new bonds and stereocenters in a single operation. Future research will likely focus on designing novel cascade reactions that exploit the reactivity of this compound to access unique polycyclic and heterocyclic scaffolds, which are of high interest in medicinal chemistry. researchgate.net

Q & A

Q. What are the established synthetic routes for Ethyl (1'-cyclohexenyl)acetate, and what reaction conditions optimize yield?

this compound is commonly synthesized via BF₃·OEt₂-promoted cyclization of cyclohexenyl alcohol derivatives. For example, in cascade cyclization reactions, cyclohexenyl alcohol intermediates react under catalytic conditions (e.g., BF₃·OEt₂) to form the target ester. A typical protocol involves dissolving the precursor in ethyl acetate, followed by quenching with NaHCO₃ and extraction with ethyl acetate. Yields up to 90% are achievable under optimized conditions . Alternative esterification methods, such as acid-catalyzed reactions between cyclohexenylacetic acid and ethanol, may also apply, with purification via distillation or chromatography .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral data should be observed?

- GC-MS : Used to confirm molecular weight (expected m/z ~184 for C₁₁H₁₆O₂) and fragmentation patterns. Peaks corresponding to the cyclohexenyl and acetate moieties are typical .

- TLC : Separation on silica gel with hexane:ethyl acetate gradients (e.g., 95:5 to 80:20) helps monitor reaction progress. Rf values vary based on solvent polarity .

- NMR : Key signals include a triplet for the ethyl ester group (δ ~4.1 ppm in ¹H NMR) and a downfield shift for the cyclohexenyl proton (δ ~5.5 ppm) .

- Thermodynamic Data : Boiling point (~200–220°C estimated) and polarity (dielectric constant ~6.0) guide solvent selection .

Q. What are the critical physical and chemical properties of this compound relevant to laboratory handling?

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent, catalyst loading) be optimized to improve synthesis efficiency?

- Solvent Choice : Non-polar solvents (hexane) favor cyclization, while polar solvents (ethyl acetate) aid in intermediate stabilization. Mixed solvents (hexane:ethyl acetate) balance reactivity and solubility .

- Catalyst Loading : BF₃·OEt₂ at 5–10 mol% typically maximizes yield without side reactions. Excess catalyst may promote decomposition .

- Temperature : Reactions at 0–25°C minimize byproducts; higher temperatures accelerate cyclization but risk ester hydrolysis .

Q. What mechanistic insights explain the formation of this compound in cyclization reactions?

The BF₃·OEt₂ catalyst activates the cyclohexenyl intermediate via Lewis acid-mediated electron withdrawal , facilitating nucleophilic attack by the acetate group. Computational studies suggest a six-membered transition state stabilizes the cyclohexenyl ring, with steric effects from substituents influencing regioselectivity . Competing pathways (e.g., Wagner-Meerwein rearrangements) are mitigated by controlling protonation steps .

Q. How is this compound utilized in cascade reactions or complex organic syntheses?

This ester serves as a key intermediate in macrocyclic alkynone cyclizations , such as phomactin synthesis. For example, it participates in BF₃·OEt₂-mediated cyclization to form fused bicyclic structures, enabling access to natural product scaffolds. Post-reaction purification via flash chromatography (hexane:ethyl acetate gradients) isolates products in >50% yield .

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods due to volatility and potential respiratory irritation .

- PPE : Nitrile gloves and goggles prevent skin/eye contact.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from oxidizers and acids to prevent decomposition .

Methodological Considerations

- Yield Optimization Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| BF₃·OEt₂ (10 mol%), 0°C | 90 | >95 | |

| H₂SO₄ catalysis, reflux | 75 | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.